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Compound of Interest

Compound Name:
2,7-Diazaspiro[4.4]nonane

dihydrochloride

CAS No.: 1394122-72-5

Cat. No.: B1469769

Get Quote

Introduction: The Structural Significance of 2,7-
Diazaspiro[4.4]nonane
2,7-Diazaspiro[4.4]nonane is a unique bicyclic heterocyclic compound featuring two pyrrolidine

rings fused at a central quaternary carbon atom. This spirocyclic scaffold imparts a rigid, three-

dimensional geometry, making it a valuable building block in medicinal chemistry and materials

science. Its distinct architecture allows for precise spatial orientation of functional groups, which

is crucial for designing molecules with specific biological activities or material properties.

Understanding the spectroscopic signature of this core structure is fundamental for researchers

working with its derivatives in drug development and other scientific fields.

Due to a notable lack of publicly available, consolidated experimental spectroscopic data for

the parent 2,7-diazaspiro[4.4]nonane, this guide will provide a comprehensive analysis of its

expected spectroscopic characteristics. The interpretations and data presented herein are

synthesized from the analysis of its various derivatives and foundational spectroscopic

principles. This approach aims to equip researchers with a robust framework for identifying and

characterizing this important chemical entity.
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Molecular Structure and Isomerism
The 2,7-diazaspiro[4.4]nonane molecule possesses a central spiro carbon (C5), which is a

chiral center. This gives rise to the possibility of enantiomers, (R)- and (S)-2,7-

diazaspiro[4.4]nonane. The pyrrolidine rings can adopt various puckered conformations, further

contributing to the molecule's complex three-dimensional structure.

Proposed Mass Spectrometry Fragmentation of 2,7-Diazaspiro[4.4]nonane
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Caption: A simplified representation of the key fragmentation steps for 2,7-

diazaspiro[4.4]nonane in EI-MS.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like 2,7-diazaspiro[4.4]nonane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or

NaCl plates.

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and

press into a thin pellet.

ATR: Place a small amount of the sample directly on the ATR crystal.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is volatile.

Ionization: Use electron ionization (EI) at 70 eV.

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-300).

Conclusion
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The spectroscopic data of 2,7-diazaspiro[4.4]nonane, while not readily available in the public

domain for the parent compound, can be reliably predicted based on the analysis of its

derivatives and fundamental principles. This guide provides a detailed framework for the

interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. For researchers in drug discovery

and materials science, a thorough understanding of these spectroscopic features is essential

for the verification of the synthesis and for the structural elucidation of novel compounds based

on this versatile spirocyclic scaffold. It is strongly recommended that experimental data be

acquired for the parent compound to validate and expand upon the information presented in

this guide.

References
As this guide is a synthesis of expected data due to the lack of direct experimental results for

the parent compound, formal citations to specific data sets are not applicable. The principles

and data ranges are based on standard organic spectroscopy textbooks and general chemical

knowledge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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